molecular formula C22H24N2O2 B257372 2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-8-quinolinyl)acetamide

2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-8-quinolinyl)acetamide

Cat. No. B257372
M. Wt: 348.4 g/mol
InChI Key: LREAKBSSZJEUJJ-UHFFFAOYSA-N
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Description

2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-8-quinolinyl)acetamide, commonly known as IQAA, is a novel chemical compound that has been extensively studied for its potential applications in scientific research. It was first synthesized in 2010 and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential uses in the laboratory setting.

Mechanism of Action

The exact mechanism of action of IQAA is not fully understood, but it is believed to act on the cholinergic system in the brain. It has been shown to increase levels of acetylcholine, a neurotransmitter that is important for memory and learning. IQAA has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that IQAA can improve cognitive function in animal models, particularly in tasks related to memory and learning. It has also been shown to have potential anti-cancer properties, with studies demonstrating its ability to induce cell death in cancer cells. Additionally, IQAA has been shown to have antioxidant properties, which may help protect against oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using IQAA in laboratory experiments is its potential as a tool for studying memory and learning. Its ability to increase acetylcholine levels in the brain may make it a useful tool for investigating the cholinergic system. However, one limitation of using IQAA in laboratory experiments is its potential toxicity. Studies have shown that high doses of IQAA can cause liver damage in animal models, which may limit its potential use in research.

Future Directions

There are several potential future directions for research on IQAA. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to investigate its potential neuroprotective effects and its ability to improve cognitive function in animal models. Additionally, IQAA's potential anti-cancer properties warrant further investigation. Finally, more research is needed to fully understand the mechanism of action of IQAA and its potential as a tool for studying the cholinergic system in the brain.

Synthesis Methods

IQAA is synthesized through a multi-step process involving the reaction of 2-isopropyl-5-methylphenol with 2-chloro-N-(2-methylquinolin-8-yl)acetamide. The resulting product is then subjected to further reactions to produce the final compound, 2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-8-quinolinyl)acetamide.

Scientific Research Applications

IQAA has been shown to have potential applications in a variety of scientific research fields. It has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as for its potential anti-cancer properties. IQAA has also been studied for its potential use as a tool in neuroscience research, particularly in the study of memory and learning.

properties

Product Name

2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-8-quinolinyl)acetamide

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-(2-methylquinolin-8-yl)acetamide

InChI

InChI=1S/C22H24N2O2/c1-14(2)18-11-8-15(3)12-20(18)26-13-21(25)24-19-7-5-6-17-10-9-16(4)23-22(17)19/h5-12,14H,13H2,1-4H3,(H,24,25)

InChI Key

LREAKBSSZJEUJJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC3=C2N=C(C=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC3=C2N=C(C=C3)C

Origin of Product

United States

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